molecular formula C20H25N3O4S2 B10940708 Ethyl 2-({[(4-propoxypyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[(4-propoxypyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10940708
M. Wt: 435.6 g/mol
InChI Key: RWRDSAUXNCGJDS-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures

Preparation Methods

The synthesis of ETHYL 2-({2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from acyclic starting materials. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 2-({2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

ETHYL 2-({2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

ETHYL 2-({2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-({2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C20H25N3O4S2

Molecular Weight

435.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-propoxypyrimidin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H25N3O4S2/c1-3-11-27-16-9-10-21-20(23-16)28-12-15(24)22-18-17(19(25)26-4-2)13-7-5-6-8-14(13)29-18/h9-10H,3-8,11-12H2,1-2H3,(H,22,24)

InChI Key

RWRDSAUXNCGJDS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC=C1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC

Origin of Product

United States

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